2-[(2-Nitrophenyl)amino]-3-cyanothiophene
Description
The exact mass of the compound 2-[(2-Nitrophenyl)amino]-3-cyanothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 700024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-Nitrophenyl)amino]-3-cyanothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Nitrophenyl)amino]-3-cyanothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroanilino)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-7-8-5-6-17-11(8)13-9-3-1-2-4-10(9)14(15)16/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMKHNXWAGHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CS2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327891 | |
| Record name | NSC700024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-85-8 | |
| Record name | NSC700024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-[(2-Nitrophenyl)amino]-3-cyanothiophene and its Prototypical Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physicochemical properties, synthesis, and potential applications of 2-aminothiophene derivatives, with a specific focus on 2-[(2-Nitrophenyl)amino]-3-cyanothiophene. Due to the extensive research and characterization of its methylated analogue, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, commonly known as "ROY," this document will leverage the rich dataset of ROY as a primary reference to infer and discuss the properties of the target compound. The guide will cover synthetic pathways, spectroscopic characterization, and the remarkable phenomenon of polymorphism, which is a defining characteristic of this class of molecules. Furthermore, the potential biological activities and applications in drug discovery will be explored, providing a comprehensive resource for professionals in the field.
Introduction: The Significance of 2-Aminothiophene Scaffolds
Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] The 2-aminothiophene moiety, in particular, is a privileged scaffold, readily synthesized and amenable to a wide range of chemical modifications.[1] This versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The subject of this guide, 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, and its extensively studied 5-methyl analogue, are of significant interest not only for their potential as pharmaceutical intermediates but also for their fascinating solid-state properties. The 5-methyl derivative, "ROY" (an acronym for its red, orange, and yellow polymorphs), is renowned for exhibiting one of the most extensive examples of polymorphism in an organic compound, with at least thirteen characterized crystal forms.[2] This phenomenon underscores the sensitivity of the molecular conformation and crystal packing to subtle environmental changes, a critical consideration in drug development and formulation.
This guide will provide a detailed exposition of the synthesis and properties of the 5-methyl analogue as a highly predictive model for 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, offering valuable insights for researchers working with this class of compounds.
Synthesis and Mechanism
The synthesis of 2-[(2-nitrophenyl)amino]-3-cyanothiophene analogues is typically achieved through a nucleophilic aromatic substitution reaction. The general and widely adopted pathway involves the reaction of a 2-aminothiophene derivative with a suitably activated nitrobenzene.
Synthetic Pathway
The synthesis of the prototypical analogue, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, is well-documented and proceeds in two main steps.[2] The first step is a Gewald reaction to form the 2-amino-5-methylthiophene-3-carbonitrile ring system. This is followed by a nucleophilic aromatic substitution with 2-fluoronitrobenzene. A similar pathway can be envisaged for the synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, starting from 2-amino-3-cyanothiophene.
Caption: Generalized synthesis pathway for 2-[(2-Nitrophenyl)amino]-3-cyanothiophene analogues.
Experimental Protocol: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
The following protocol is adapted from established literature for the synthesis of the 5-methyl analogue and serves as a representative procedure.[3]
-
Preparation of the Reaction Mixture: In a round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.
-
Addition of Reactants: A solution of 2-amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene in anhydrous THF is added dropwise to the stirred suspension of NaH.
-
Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by pouring it into ice water. The pH is adjusted to 8 with a saturated solution of ammonium chloride.
-
Isolation and Purification: The resulting precipitate is collected by filtration and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product as a solid.[3]
Physicochemical Properties
The physicochemical properties of 2-[(2-nitrophenyl)amino]-3-cyanothiophene are expected to be similar to its 5-methyl analogue. The presence of the nitro group and the cyano group, both strong electron-withdrawing groups, significantly influences the electronic distribution and reactivity of the molecule. The secondary amine linkage provides a site for hydrogen bonding, which plays a crucial role in the crystal packing and polymorphism.
| Property | Value (for 5-methyl analogue) | Reference |
| Molecular Formula | C₁₂H₉N₃O₂S | [4] |
| Molecular Weight | 259.29 g/mol | [4] |
| Appearance | Crystalline solid (color depends on polymorph) | [2] |
| Melting Point | 99–102 °C (for one of the polymorphs) | [2] |
| Solubility | Generally soluble in organic solvents like THF, ethyl acetate | [3] |
Spectroscopic Characterization
The structural elucidation of 2-[(2-nitrophenyl)amino]-3-cyanothiophene and its analogues relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the 5-methyl analogue in CDCl₃ shows characteristic signals for the methyl protons, the thiophene proton, the aromatic protons of the nitrophenyl ring, and the NH proton.[3] For the non-methylated analogue, the signal for the methyl group would be absent, and the thiophene ring would exhibit a different splitting pattern for its two protons.
Expected ¹H NMR signals for 2-[(2-Nitrophenyl)amino]-3-cyanothiophene:
-
Thiophene protons: Two doublets in the aromatic region.
-
Nitrophenyl protons: A series of multiplets in the aromatic region.
-
NH proton: A singlet, the chemical shift of which may vary with concentration and solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretch: A sharp to broad band around 3300-3400 cm⁻¹.
-
C≡N stretch: A sharp, intense band around 2220-2260 cm⁻¹.
-
NO₂ stretches: Two strong bands, one symmetric and one asymmetric, in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=C stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the 5-methyl analogue, the mass spectrum (ESI) shows a prominent [M-H]⁻ peak at m/z 258.[3] For 2-[(2-Nitrophenyl)amino]-3-cyanothiophene (C₁₁H₇N₃O₂S, MW = 245.26), the molecular ion peak would be expected at m/z 245.
Polymorphism: A Key Feature
As previously mentioned, the 5-methyl analogue, ROY, is a classic example of a polymorphic compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are called polymorphs and can have different physical properties, such as melting point, solubility, and stability.
The various polymorphs of ROY arise from different conformations of the molecule in the solid state, primarily due to rotation around the C-N single bond connecting the thiophene and nitrophenyl rings. This conformational flexibility, combined with different hydrogen bonding and π-π stacking interactions, leads to the formation of multiple crystal lattices with distinct colors and properties. It is highly probable that 2-[(2-Nitrophenyl)amino]-3-cyanothiophene also exhibits polymorphism, and this should be a key consideration in its handling and characterization.
Sources
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 3. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on 2-[(2-Nitrophenyl)amino]-3-cyanothiophene: A Key Intermediate in Olanzapine Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-[(2-nitrophenyl)amino]-3-cyanothiophene, a critical intermediate in the synthesis of the atypical antipsychotic drug, olanzapine. Olanzapine's therapeutic success in treating schizophrenia and bipolar disorder has rendered its manufacturing process a subject of significant interest in the pharmaceutical industry. This document will dissect the synthesis of this key thiophene derivative, focusing on the underlying chemical principles, detailed experimental protocols, and the subsequent transformation into the final active pharmaceutical ingredient (API). By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to equip researchers and drug development professionals with the requisite knowledge for efficient and reliable synthesis.
Introduction: The Significance of Olanzapine and its Thiophene Intermediate
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed second-generation antipsychotic medication.[3] Its efficacy is attributed to its unique antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] The synthesis of olanzapine is a multi-step process, with the formation of the thienobenzodiazepine core being a pivotal stage. A common and efficient synthetic route hinges on the preparation of 2-[(2-nitrophenyl)amino]-3-cyanothiophene (often referred to as 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile in literature where a methyl group is present at the 5-position of the thiophene ring).[5][6] This intermediate encapsulates the thiophene ring and the nitrophenylamine moiety, which are essential precursors to the final tricyclic structure of olanzapine.
The compound is also known by the acronym ROY (Red-Orange-Yellow) due to its remarkable ability to form multiple crystal polymorphs, each exhibiting a distinct color.[6] This polymorphic behavior underscores the importance of controlled crystallization processes in pharmaceutical manufacturing to ensure batch-to-batch consistency.
Synthesis of the Precursor: 2-Amino-3-cyanothiophene Derivatives
The journey to 2-[(2-nitrophenyl)amino]-3-cyanothiophene begins with the construction of the substituted 2-amino-3-cyanothiophene ring. The Gewald reaction, a multicomponent condensation, stands as a cornerstone for this transformation.[1][7]
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction is a versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes.[8] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[1][9]
The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1] Microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and shorter reaction times.[7]
Experimental Protocol: Synthesis of 2-Amino-5-methyl-3-cyanothiophene via Gewald Reaction
This protocol outlines the synthesis of a common precursor, 2-amino-5-methyl-3-cyanothiophene, which is a direct antecedent to the title intermediate for a specific olanzapine synthesis route.[10]
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, combine propionaldehyde, malononitrile, and elemental sulfur in a suitable reaction vessel containing ethanol.
-
Add triethylamine as a basic catalyst to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent.
Causality of Experimental Choices:
-
Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.
-
Triethylamine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile).
-
Elemental sulfur is the sulfur source for the formation of the thiophene ring.
Synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene
With the 2-amino-3-cyanothiophene precursor in hand, the next critical step is the nucleophilic aromatic substitution (SNAr) reaction with an ortho-halonitrobenzene, typically 1-fluoro-2-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
This reaction involves the attack of the amine nucleophile (from the 2-aminothiophene) on the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.
Experimental Protocol: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile[2][10]
Materials:
-
2-Amino-5-methyl-3-cyanothiophene
-
1-Fluoro-2-nitrobenzene
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-amino-5-methyl-3-cyanothiophene and 1-fluoro-2-nitrobenzene in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 10-18 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into crushed ice and adjust the pH to approximately 8 with a saturated ammonium chloride solution.
-
Collect the resulting precipitate by filtration and dry to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane as the eluent) to yield the pure 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.[2]
Causality of Experimental Choices:
-
Sodium Hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the amino group of the 2-aminothiophene, forming a more potent nucleophile (the corresponding anion). This significantly enhances the rate of the SNAr reaction.
-
Anhydrous Tetrahydrofuran (THF) is an appropriate aprotic solvent that dissolves the reactants and does not interfere with the strong base. The use of anhydrous conditions is crucial as NaH reacts violently with water.
-
Nitrogen atmosphere is maintained to prevent the reaction of NaH with atmospheric moisture and oxygen.
-
Ice bath is used to control the initial exothermic reaction between the reactants and the sodium hydride.
Conversion to Olanzapine: The Final Steps
The transformation of 2-[(2-nitrophenyl)amino]-3-cyanothiophene into olanzapine involves a reduction of the nitro group followed by an intramolecular cyclization and subsequent reaction with N-methylpiperazine.
Reduction and Cyclization
The nitro group is typically reduced to an amine using reducing agents like stannous chloride (SnCl2) or catalytic hydrogenation.[3][4] The resulting diamine undergoes an intramolecular cyclization to form the thienobenzodiazepine core.
Workflow: Conversion to Olanzapine
Caption: Synthetic pathway from precursors to Olanzapine.
Analytical Characterization
The identity and purity of 2-[(2-nitrophenyl)amino]-3-cyanothiophene and its precursors are crucial for ensuring the quality of the final olanzapine product. A combination of analytical techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile [2] |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot with a specific Rf value (e.g., 0.62 in 25% ethyl acetate/hexane). |
| Melting Point | Identification and purity assessment. | A sharp melting point range (e.g., 105-107 °C). |
| Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation. | Characteristic peaks corresponding to the methyl, thiophene, and phenyl protons. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and impurity profiling. | A major peak corresponding to the product with high purity (e.g., >98%). |
| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated molecular weight (259.28 g/mol ). |
Safety and Handling
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Thiophene and its derivatives: These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[11][12] They may cause skin and eye irritation.
-
2-Nitrophenyl derivatives: These compounds are often toxic and should be handled with care.[13]
-
Sodium Hydride (NaH): This is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.
-
Solvents (THF, Ethanol, etc.): These are flammable liquids.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood.[14][15]
Emergency Procedures:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
Conclusion
The synthesis of 2-[(2-nitrophenyl)amino]-3-cyanothiophene is a well-established and critical step in the production of olanzapine. A thorough understanding of the underlying reaction mechanisms, such as the Gewald reaction and nucleophilic aromatic substitution, is paramount for successful and efficient synthesis. By following detailed and validated protocols, and by employing rigorous analytical techniques for characterization, researchers and drug development professionals can ensure the production of this key intermediate with high purity and yield, ultimately contributing to the availability of the important antipsychotic medication, olanzapine.
References
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- MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [URL: https://www.mdpi.com/1420-3049/23/10/2693]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene
Welcome to the technical support center for the synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic intermediate, notably used in the preparation of pharmaceuticals like olanzapine.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges encountered during its multi-step synthesis.
Synthesis Overview: A Two-Stage Approach
The most common and effective route to synthesize 2-[(2-Nitrophenyl)amino]-3-cyanothiophene is a two-stage process.
-
Stage 1: The Gewald Reaction. This is a multi-component reaction that efficiently assembles the core 2-amino-3-cyanothiophene ring system from a suitable carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur.[2][3]
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). The amino group of the synthesized thiophene then acts as a nucleophile, displacing a leaving group (typically fluoride) from an activated nitroaromatic ring, such as 1-fluoro-2-nitrobenzene, to form the final product.[1][4]
This guide is structured to address challenges in both critical stages of the synthesis.
Caption: Overall workflow for the synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Part A: Troubleshooting the Gewald Reaction (Stage 1)
Q1: My Gewald reaction has a very low yield, or it failed completely. What are the likely causes?
A1: Low or no yield in a Gewald reaction is a common issue that typically points to one of three areas: the initial condensation, the sulfur addition/cyclization, or the reagents themselves.
-
Inefficient Knoevenagel-Cope Condensation: This first step, the condensation between your carbonyl compound and the active methylene nitrile, is base-catalyzed and is often the rate-limiting step.[5]
-
Base Selection: The choice of base is critical. Secondary amines like piperidine or morpholine are often more effective than tertiary amines like triethylamine for many substrates.[6][7] For less reactive ketones, a stronger base or a different catalyst system may be required.[7][8]
-
Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[7]
-
-
Poor Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are preferred as they help to solubilize sulfur and intermediates.[3][6]
-
Temperature Control: Gently heating the reaction mixture to 40-60 °C is standard practice to improve sulfur's reactivity.[7] However, be cautious, as excessive heat can trigger side reactions.
-
-
Reagent Purity: Ensure all starting materials are pure and dry. Impurities can interfere with the catalytic cycle and promote polymerization.
Q2: My reaction mixture has turned dark brown and tarry, making product isolation impossible. What happened?
A2: A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[9] This is almost always caused by excessive reaction temperatures.
-
Strict Temperature Control: The Gewald reaction is often exothermic. It is crucial to maintain the recommended temperature range (typically 40-60°C). Overheating significantly promotes the formation of undesirable, high-molecular-weight side products.
-
Rate of Addition: If the reaction is highly exothermic with your substrates, consider slowing the rate of reagent addition or using an ice bath to manage the initial temperature spike.
Q3: I've isolated a product, but it's very impure. What are the common byproducts and how can I avoid them?
A3: Impurities often consist of unreacted starting materials or stable intermediates. The most common byproducts are:
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete.[7] To address this, ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization to proceed.
-
Dimerization of the Intermediate: The α,β-unsaturated nitrile can undergo self-condensation, forming a dimer.[9] This is highly dependent on reaction conditions. Optimizing temperature and reagent concentrations can minimize this side reaction.[9]
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover carbonyl and active methylene compounds.[7] To mitigate this, consider increasing the reaction time, optimizing the temperature, or screening for a more effective base.[7]
| Parameter | Recommendation | Rationale |
| Base Catalyst | Piperidine, Morpholine | Highly effective for the initial Knoevenagel condensation.[6][7] |
| Solvent | Ethanol, Methanol, DMF | Polar solvents enhance the solubility and reactivity of elemental sulfur.[3][6] |
| Temperature | 40 - 60 °C | Balances the need for sulfur reactivity with the risk of polymerization at higher temperatures.[7] |
| Purification | Recrystallization (Ethanol/Hexane) | Often the most effective method for purifying the solid 2-aminothiophene product.[7] |
Part B: Troubleshooting the SNAr Coupling Reaction (Stage 2)
Q1: The SNAr reaction to form the final product is slow or not proceeding. What should I check?
A1: A stalled SNAr reaction is typically due to insufficient nucleophilicity of the thiophene amine or issues with the reaction conditions.
-
Base and Deprotonation: The 2-amino group on the thiophene must be deprotonated to become a potent nucleophile. A strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice for this transformation.[4] Ensure you are using a sufficient excess (e.g., 1.2-1.5 equivalents) to drive the deprotonation to completion.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. The reaction must be performed under strictly anhydrous conditions using dry solvents (like THF or DMF) and an inert atmosphere (e.g., nitrogen or argon).[4]
-
Leaving Group: The rate of SNAr reactions is highly dependent on the leaving group. Fluorine is an excellent leaving group in this context, which is why 1-fluoro-2-nitrobenzene is the preferred electrophile over its chloro- or bromo-analogs.[1]
-
Temperature: While the initial deprotonation with NaH is often done at 0 °C for safety, the subsequent coupling reaction may require gentle heating or extended reaction times at room temperature to proceed to completion.[4]
Q2: My final product yield is low after workup and purification. Where could I be losing material?
A2: Product loss can occur during the reaction, workup, or purification stages.
-
Incomplete Reaction: Monitor the reaction by TLC or LC-MS to ensure all the starting thiophene has been consumed before proceeding with the workup.
-
Workup Procedure: After the reaction is complete, it is quenched, often by pouring it into ice water. The pH is then adjusted.[4] It is critical to perform this step carefully to avoid hydrolysis of the nitrile group or other side reactions. The product precipitates and is collected by filtration. Ensure the pH is adjusted correctly to maximize precipitation.[4]
-
Purification: The crude product is typically purified by silica gel column chromatography or recrystallization.[4] Choose your column chromatography eluent carefully to ensure good separation from any unreacted 1-fluoro-2-nitrobenzene and other impurities. A common eluent system is a mixture of ethyl acetate and hexane.[4]
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gewald reaction?
A1: The mechanism involves three key stages:
-
Knoevenagel-Cope Condensation: A base removes a proton from the active methylene nitrile, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2][5]
-
Sulfur Addition: The base facilitates the addition of sulfur at the α-position to the nitrile group, forming a thiolate intermediate.[5][10]
-
Ring Closure & Tautomerization: The thiolate attacks the nitrile carbon in an intramolecular cyclization, followed by tautomerization to form the aromatic 2-aminothiophene ring.[2][11]
Q2: What are the critical safety precautions for this synthesis?
A2: Safety is paramount.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood, away from any sources of water. Use appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat.
-
Nitroaromatic Compounds: 1-Fluoro-2-nitrobenzene is toxic and can be absorbed through the skin. Always handle it in a fume hood with appropriate gloves. Nitroaromatic compounds also carry a risk of detonation under specific conditions (e.g., high heat and pressure), although this is not a primary concern under the described reaction conditions.
-
General Precautions: Handle all solvents and reagents in a well-ventilated fume hood.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of standard analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product. A typical eluent is 25% ethyl acetate in hexane.[4]
-
Melting Point: Pure 2-[(2-Nitrophenyl)amino]-3-cyanothiophene derivatives have sharp melting points. For example, the 5-methyl analog melts at 105-107 °C.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals in ¹H NMR for the 5-methyl analog include a singlet for the NH proton (~9.6 ppm), aromatic protons for the thiophene and nitrophenyl rings, and a singlet for the methyl group.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and should be performed by qualified personnel with appropriate safety measures.
Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
This is the precursor for the 5-methyl version of the final target molecule.[1]
-
To a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, add propionaldehyde (1 eq.), malononitrile (1 eq.), and ethanol.
-
To this mixture, add elemental sulfur (1.1 eq.) followed by the slow addition of a catalytic amount of a base like piperidine or morpholine.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (SNAr Reaction)[4]
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.4 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq.) and 1-fluoro-2-nitrobenzene (1.02 eq.) in anhydrous THF.
-
Slowly add the solution from step 2 dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10-18 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into crushed ice.
-
Adjust the pH to ~8 using a saturated aqueous solution of ammonium chloride.
-
Collect the resulting precipitate by filtration and wash it with water.
-
Dry the crude solid. Purify the product by silica gel column chromatography using an eluent of 10-25% ethyl acetate in hexane to yield the final product as a dark solid.[4]
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). ACS Publications. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). SpringerLink. [Link]
-
Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
-
3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. ResearchGate. [Link]
-
Synthetic route for obtaining 2-aminothiophene derivatives (1-13). ResearchGate. [Link]
-
Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. ResearchGate. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
-
Gewald Reaction. J&K Scientific LLC. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2022). MDPI. [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010). PMC. [Link]
-
2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. Corey Organics. [Link]
-
Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. (2018). Royal Society of Chemistry. [Link]
Sources
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- 11. researchgate.net [researchgate.net]
challenges in the nitration of thiophene compounds
Executive Summary: The Thiophene Paradox
Thiophene presents a classic "reactivity vs. stability" paradox. It is
Successful nitration requires navigating a narrow window: you must generate a strong enough electrophile (
Critical Safety Directive: The Acetyl Nitrate Hazard
⚠️ DANGER: READ BEFORE PROCEEDING
The most common protocol uses Acetyl Nitrate (generated from Nitric Acid + Acetic Anhydride). This is the industry standard for high yield, but it carries a severe explosion risk if mishandled.
| Hazard | Mechanism | Prevention Protocol |
| Explosion | Acetyl nitrate is thermally unstable. Isolating it or heating it above 60°C can cause detonation. | NEVER isolate acetyl nitrate. Generate it in situ. Keep reaction temperature < 10°C . |
| Runaway Exotherm | The reaction is autocatalytic if nitrous acid ( | Ensure rapid stirring. Use urea (0.5 eq) to scavenge nitrous acid if induction periods are observed. |
| Toxic Fumes | Evolution of | Perform exclusively in a functioning fume hood. |
Technical Deep Dive: Regioselectivity (C2 vs. C3)
User Question: "I need 3-nitrothiophene, but I keep getting a 95:5 mixture favoring 2-nitrothiophene. Why?"
Technical Explanation: Thiophene nitration is kinetically controlled.[1][2] The regioselectivity is dictated by the stability of the sigma-complex (Wheland intermediate).
-
C2 Attack (
): The positive charge is delocalized over three atoms (S, C3, C5), with significant stabilization from the sulfur lone pair. -
C3 Attack (
): The positive charge is less effectively delocalized (disrupts conjugation more severely), leading to a higher activation energy.
To obtain 3-nitrothiophene , you cannot use direct nitration of unsubstituted thiophene. You must use a Blocking Strategy :
-
Nitrate a 2-substituted thiophene (e.g., 2-bromothiophene).
-
Remove the blocking group (dehalogenation) after nitration.
Visualizing the Mechanism (Graphviz)
Caption: Kinetic pathway comparison showing the energetic preference for C2 substitution due to superior resonance stabilization of the intermediate.
Troubleshooting Guide: Common Failure Modes
User Question: "My reaction turned into a black tar. What happened?"
Diagnostic Table:
| Symptom | Root Cause | Corrective Action |
| Black Tar / Polymerization | Acid concentration too high or Temp > 10°C. Thiophene polymerizes in strong acid. | Switch Reagents: Use Acetyl Nitrate (mild) instead of Mixed Acid ( |
| Low Yield (<40%) | Oxidative ring opening. The sulfur atom was oxidized to sulfoxide/sulfone, destroying aromaticity. | Quench Early: Do not let the reaction stir overnight. Oxidation competes with nitration over time. |
| Dinitration (Mixture of products) | Thiophene is too reactive; the first nitro group doesn't deactivate enough to stop the second attack completely. | Stoichiometry Control: Use exactly 0.95 eq of Nitric Acid per 1.0 eq of Thiophene. Avoid excess |
| Violent Exotherm | Accumulation of unreacted reagents followed by sudden initiation. | Dosing Control: Add the nitrating agent dropwise to the thiophene solution.[3] Never dump reagents all at once. |
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing reaction failures based on crude product appearance and analysis.
Validated Experimental Protocols
Protocol A: Standard In Situ Acetyl Nitrate (High Yield)
Best for: Routine synthesis of 2-nitrothiophene where standard safety controls are available.
-
Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve Thiophene (8.4 g, 0.1 mol) in Acetic Anhydride (40 mL) .
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Reagent Generation: Separately, mix Fuming Nitric Acid (4.5 mL, ~0.11 mol) into Glacial Acetic Acid (10 mL) . Caution: Exothermic.
-
Addition: Add the Nitric/Acetic mixture to the Thiophene solution dropwise over 45 minutes.
-
Critical Control Point: Internal temperature must NOT exceed 10°C. Stop addition if temp spikes.
-
-
Workup: Stir for 1 hour at 5°C. Pour mixture onto 200g of crushed ice . The product will precipitate as a light yellow solid.[3]
-
Purification: Filter, wash with cold water, and recrystallize from hexanes.
Protocol B: Green Chemistry (Solid Acid Catalyst)
Best for: High sensitivity substrates or avoiding acetic anhydride hazards.
-
Catalyst: Use Montmorillonite K-10 Clay or Zeolite H-Beta .
-
Procedure: Suspend Thiophene (10 mmol) and Catalyst (1 g) in Dichloroethane (DCE) or Hexane.
-
Reagent: Add 69% Nitric Acid (12 mmol) slowly at room temperature.
-
Reaction: Stir vigorously. The solid catalyst acts as a sponge for water and an activator for
, mitigating oxidative damage. -
Workup: Filter off the clay (can be reactivated). Wash the filtrate with bicarbonate solution and evaporate solvent.
References
-
BenchChem. (2025).[4][8] Application Notes and Protocols for the Nitration of Thiophene. Retrieved from
-
Organic Syntheses. (1932). 2-Nitrothiophene.[1][2][4] Org. Synth. 12, 52; Coll. Vol. 2, 466. Retrieved from
-
Katritzky, A. R., et al. (2005).[1] Direct nitration of five membered heterocycles. ARKIVOC, (iii), 179-191.[1] Retrieved from [1]
-
Smith, K., et al. (1998).[14] A Novel Method for the Nitration of Simple Aromatic Compounds. Journal of Organic Chemistry, 63(23), 8448–8454.[14] Retrieved from
-
Fraunhofer Institute. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Retrieved from
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. askfilo.com [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 11. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 12. eurekaselect.com [eurekaselect.com]
- 13. reddit.com [reddit.com]
- 14. Acetyl nitrate - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
